9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)-
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Overview
Description
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is a heterocyclic organic compound with the molecular formula C24H32N4O4 and a molecular weight of 440.535 g/mol . This compound is known for its unique structure, which includes two hydroxyethylamino groups attached to an anthracene-9,10-dione core. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-(2-hydroxyethylamino)propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Substitution: The hydroxyethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene-9,10-dione compounds .
Scientific Research Applications
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A similar compound with a structure based on anthracene-9,10-dione, used as an anticancer agent.
Doxorubicin: Another anthracene derivative with potent anticancer properties.
Daunorubicin: Similar to doxorubicin, used in the treatment of various cancers.
Uniqueness
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
65271-79-6 |
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Molecular Formula |
C24H32N4O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-8-20(28-12-4-10-26-14-16-30)22-21(19)23(31)17-5-1-2-6-18(17)24(22)32/h1-2,5-8,25-30H,3-4,9-16H2 |
InChI Key |
SIDWSIHMDVGHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCNCCO)NCCCNCCO |
Origin of Product |
United States |
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